molecular formula C7H12N2O6P2 B14461804 [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid CAS No. 70010-79-6

[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid

Katalognummer: B14461804
CAS-Nummer: 70010-79-6
Molekulargewicht: 282.13 g/mol
InChI-Schlüssel: PUHGLMILUJLANU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid: is a compound that features a pyridine ring substituted with a methyl group and an amino group, which is further linked to a phosphonomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid typically involves the reaction of 6-methylpyridin-2-amine with a phosphonomethylating agent under controlled conditions. One common method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions to yield the desired phosphonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or alkylating agents such as alkyl halides are employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Halogenated or alkylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which can exhibit unique catalytic properties .

Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions due to its ability to form stable complexes with metal ions.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .

Wirkmechanismus

The mechanism of action of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid involves its interaction with metal ions and enzymes. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate enzyme activities and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • Tris(6-methylpyridin-2-yl)phosphine oxide
  • Tris(6-methylpyridin-2-yl)phosphine selenide

Comparison:

Eigenschaften

CAS-Nummer

70010-79-6

Molekularformel

C7H12N2O6P2

Molekulargewicht

282.13 g/mol

IUPAC-Name

[[(6-methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H12N2O6P2/c1-5-3-2-4-6(8-5)9-7(16(10,11)12)17(13,14)15/h2-4,7H,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI-Schlüssel

PUHGLMILUJLANU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)NC(P(=O)(O)O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.